Drospirenone-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C24H30O3 |

|---|---|

分子量 |

370.5 g/mol |

IUPAC名 |

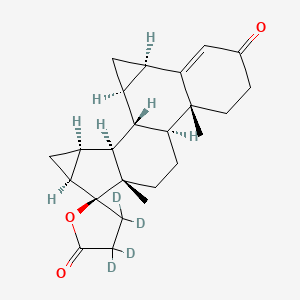

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',4',4'-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5D2,8D2 |

InChIキー |

METQSPRSQINEEU-MIWNBHHDSA-N |

異性体SMILES |

[2H]C1(C(=O)O[C@@]2(C1([2H])[2H])[C@H]3C[C@H]3[C@@H]4[C@@]2(CC[C@H]5[C@H]4[C@H]6C[C@H]6C7=CC(=O)CC[C@]57C)C)[2H] |

正規SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

製品の起源 |

United States |

Foundational & Exploratory

What is Drospirenone-d4 and its primary use in research

An In-depth Whitepaper on its Core Applications in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone-d4, a deuterated analog of Drospirenone. It is intended to serve as a critical resource for professionals in drug development and research, detailing its primary application as a stable isotope-labeled internal standard in quantitative bioanalytical methods. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the typical analytical workflow.

Core Concepts: The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, accuracy and precision are paramount. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS assays. A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). Because their physicochemical properties are nearly identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency and matrix effects in the mass spectrometer.

This compound serves this exact purpose for the quantification of Drospirenone. By adding a known quantity of this compound to samples at the beginning of the preparation process, it effectively normalizes for variability that can be introduced during sample extraction, handling, and analysis. This ratiometric measurement of the analyte to the internal standard is the cornerstone of robust and reliable bioanalytical methods, ensuring data integrity for regulatory submissions.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.

| Property | Value |

| Chemical Name | 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1')-spiro-5']perhydrofuran-2'-one-d4 |

| Molecular Formula | C₂₄H₂₆D₄O₃[1] |

| Molecular Weight | 370.52 g/mol [1] |

| Accurate Mass | 370.2446[1] |

| CAS Number | 2376035-94-6[1] |

| Purity | >95% (HPLC)[1] |

| Isotopic Enrichment | >95% |

| Appearance | Off-white Foam |

| Storage Temperature | +4°C or -20°C |

| Solubility | Chloroform |

Primary Use in Research: An Internal Standard for Quantitative Bioanalysis

The primary and critical application of this compound in a research setting is as an internal standard for the accurate quantification of Drospirenone in biological matrices such as human plasma. This is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug, and for bioequivalence studies, which compare the bioavailability of a generic drug to its brand-name counterpart.

The use of this compound in these studies allows for the mitigation of analytical variability, including:

-

Sample Preparation: Losses during extraction and handling.

-

Chromatographic Effects: Variations in retention time and peak shape.

-

Mass Spectrometric Effects: Ion suppression or enhancement due to the sample matrix.

By tracking the signal of this compound relative to Drospirenone, researchers can confidently and accurately determine the concentration of Drospirenone in unknown samples.

Experimental Protocols: Quantification of Drospirenone in Human Plasma using LC-MS/MS

The following is a detailed methodology for the quantification of Drospirenone in human plasma, utilizing this compound as an internal standard. This protocol is based on established bioanalytical methods.

Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: To 500 µL of human plasma in a polypropylene tube, add a known and fixed amount of this compound internal standard solution.

-

Extraction: Add 2 mL of an organic extraction solvent mixture (e.g., tert-Butyl methyl ether: n-Hexane).

-

Vortexing: Vortex the tubes for approximately 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at 4°C to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a solution of acetonitrile and water for injection into the LC-MS/MS system.

HPLC Conditions

-

System: A high-performance liquid chromatography (HPLC) system, such as a Shimadzu Nexera.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) maintained at 30°C.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 5mM Ammonium Formate buffer.

-

Mobile Phase B: Acetonitrile:Methanol mixture.

-

-

Flow Rate: 300 µL/min.

-

Injection Volume: 10 µL.

-

Total Run Time: Approximately 8.0 minutes.

Mass Spectrometry Conditions

-

System: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 5500, equipped with a Turbo V™ source.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

MRM Transitions:

-

Drospirenone: 367.1 -> 97.00

-

This compound: 371.1 -> 97.00

-

-

Key Source Parameters:

-

IonSpray Voltage: +5500 V

-

Source Temperature: 550°C

-

Nebulizing Gas (GS1): 50

-

Drying Gas (GS2): 55

-

Curtain Gas: 30

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the bioanalytical quantification of Drospirenone using this compound.

Caption: Bioanalytical workflow for Drospirenone quantification.

The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for quantification.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

References

Drospirenone-d4 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone-d4, a stable isotope-labeled internal standard, essential for the accurate quantification of drospirenone in complex biological matrices. Drospirenone is a synthetic progestin widely used in oral contraceptives. Accurate bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering unparalleled precision and accuracy.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added at a known concentration to samples, calibrators, and quality controls.[1] The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[1] Stable isotope-labeled (SIL) internal standards, where several atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are considered the most effective.[1] this compound is structurally identical to drospirenone, except for the presence of four deuterium atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave nearly identically during sample preparation and analysis.[1][2] This co-elution and similar behavior effectively compensate for variations in sample extraction, injection volume, and matrix effects, which are common sources of error in bioanalytical methods.

Synthesis of this compound

While specific synthesis routes for this compound are not extensively published in peer-reviewed literature, the general synthesis of drospirenone involves multi-step processes. The introduction of deuterium atoms can be strategically planned at various stages of the synthesis of the parent molecule. Based on the known synthesis of drospirenone, deuteration could be achieved through methods such as using deuterated reagents or performing isotopic exchange reactions on a suitable intermediate.

One plausible approach involves the use of a deuterated starting material or reagent during the construction of the spirolactone ring or another part of the steroid skeleton. For instance, a Grignard reaction or the addition of a lithium reagent with a deuterated component could be employed. Another potential method is the catalytic deuteration of an unsaturated precursor of drospirenone. The exact position of the deuterium labels in commercially available this compound is crucial for its function as an internal standard and is determined during its synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₆D₄O₃ | |

| Molecular Weight | 370.52 g/mol | |

| Unlabeled CAS Number | 67392-87-4 | |

| Labeled CAS Number | 2376035-94-6 | |

| Purity | >95% (HPLC) | |

| Isotopic Enrichment | >95% | |

| Storage Conditions | +4°C or -20°C |

Experimental Protocols

The following sections detail established methodologies for the quantification of drospirenone in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is suitable for extracting drospirenone from plasma samples.

-

Aliquot Plasma: Pipette 500 µL of human plasma into a clean polypropylene tube.

-

Spike Internal Standard: Add 10 µL of this compound internal standard solution to each sample.

-

Add Extraction Solvent: Add 2 mL of a tert-Butyl methyl ether (TBME) and n-Hexane mixture.

-

Vortex: Vortex the tubes for a set amount of time to ensure thorough mixing and extraction.

-

Centrifuge: Centrifuge the samples at 4°C to separate the organic and aqueous layers.

-

Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can offer a cleaner extract compared to LLE by selectively isolating the analyte.

-

Conditioning: Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a specific solvent to remove interfering substances.

-

Elution: Elute drospirenone and this compound from the cartridge using an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following tables summarize the instrumental parameters for a typical LC-MS/MS method for drospirenone quantification.

Table 1: HPLC/UPLC Conditions

| Parameter | Condition 1 | Condition 2 |

| System | Shimadzu Nexera with 30AC auto sampler | Waters ACQUITY UPLC System |

| Column | C18 (50 x 2.1 mm, 5 µm) | Not specified |

| Column Temperature | 30°C | Not specified |

| Mobile Phase A | 5mM Ammonium Formate buffer | Not specified |

| Mobile Phase B | Acetonitrile:Methanol | Not specified |

| Flow Rate | 300 µL/min | Not specified |

| Injection Volume | 10 µL | Not specified |

| Total Run Time | 8.0 minutes | 3 minutes |

| Elution | Gradient | Not specified |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

| Mass Spectrometer | SCIEX Triple Quad™ 5500 |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MRM Transition (Drospirenone) | 367.1 -> 97.00 |

| MRM Transition (this compound) | 371.1 -> 97.00 |

| Dwell Time | 200 ms |

| Declustering Potential (DP) | 100 V (Drospirenone), 121 V (this compound) |

| Entrance Potential (EP) | 15 V (Drospirenone), Not specified (this compound) |

| Collision Energy (CE) | 49 V (Drospirenone), 29 V (this compound) |

| Collision Cell Exit Potential (CXP) | 16 V (Drospirenone), 14 V (this compound) |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 to 250 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Accuracy and Precision | Within 15% of expected values for QC samples |

Visualizations

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of drospirenone in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for drospirenone quantification.

Logical Relationship of Internal Standard Function

This diagram explains the principle of using a stable isotope-labeled internal standard to correct for analytical variability.

Caption: Principle of internal standard correction in LC-MS/MS.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of drospirenone in various biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods effectively mitigates variability arising from sample preparation and instrumental analysis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable bioanalytical assays for drospirenone. The implementation of such methods is critical for advancing clinical research and ensuring the safety and efficacy of drospirenone-containing pharmaceutical products.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Drospirenone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and analytical chemistry.

Chemical Properties of this compound

This compound is a stable isotope-labeled version of Drospirenone, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of four deuterium atoms increases the molecular weight, allowing for its differentiation from the unlabeled drug in biological matrices.

The key chemical and physical properties of this compound are summarized in the table below:

| Property | Value | References |

| Chemical Name | 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(beta-1)-spiro-5]perhydrofuran 2`-one-d4 | [3, 7] |

| Molecular Formula | C₂₄H₂₆D₄O₃ | [1, 2, 3, 4, 5] |

| Molecular Weight | 370.52 g/mol | [1, 2, 3, 4, 5] |

| CAS Number | 2376035-94-6 | [1, 2] |

| Appearance | White to off-white or yellow solid/crystalline powder | [6] |

| Purity | >95% (typically analyzed by HPLC) | [2] |

| Solubility | Soluble in Chloroform, Methanol, and DMSO (10 mM) | [5, 6] |

| Storage Temperature | +4°C or -20°C for long-term stability | [2, 15] |

| Unlabeled CAS | 67392-87-4 | [1, 2] |

Synthesis of this compound

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, the general synthetic routes for unlabeled Drospirenone are well-documented in numerous patents. The synthesis of this compound would follow a similar pathway, with the introduction of deuterium atoms at specific positions. Based on the chemical structure, the four deuterium atoms are located on the lactone ring.

A plausible synthetic approach would involve the use of a deuterated reagent during the formation of the spirolactone ring. A generalized conceptual workflow for the synthesis is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Note: A specific, publicly available, step-by-step experimental protocol for the synthesis of this compound could not be located in the searched resources. The following is a generalized protocol for the deuteration of steroids which could be adapted for the synthesis of this compound. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel.

General Protocol for Deuteration of a Steroid Precursor:

-

Preparation of the Deuterated Reagent: A suitable three-carbon side chain precursor would be synthesized using deuterated starting materials. For example, a deuterated propargyl alcohol derivative could be prepared.

-

Reaction with the Steroid Core: The deuterated reagent would be reacted with a suitable Drospirenone precursor, such as a 17-keto steroid derivative. This reaction is often a nucleophilic addition to the ketone.

-

Cyclization: The introduced deuterated side chain is then cyclized to form the spirolactone ring. This can be achieved through various methods, often involving acidic or basic conditions.

-

Modification of the Steroid Backbone: Subsequent steps would involve modifications to the steroid A and B rings to introduce the characteristic features of Drospirenone, such as the α,β-unsaturated ketone.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity.

Signaling Pathways of Drospirenone

The pharmacological effects of Drospirenone are mediated through its interaction with several nuclear hormone receptors. As this compound is chemically identical to Drospirenone, apart from the isotopic labeling, it is expected to have the same mechanism of action. Drospirenone acts as an agonist at the progesterone receptor and as an antagonist at the mineralocorticoid and androgen receptors.

Progesterone Receptor (PR) Signaling

As a progestin, Drospirenone binds to and activates the progesterone receptor. This is the primary mechanism for its contraceptive effect.

Caption: Progesterone receptor signaling pathway of Drospirenone.

Mineralocorticoid Receptor (MR) Antagonism

Drospirenone is an analog of spironolactone and possesses antimineralocorticoid activity. It competitively binds to the mineralocorticoid receptor, blocking the effects of aldosterone.

Caption: Mineralocorticoid receptor antagonism by Drospirenone.

Androgen Receptor (AR) Antagonism

Drospirenone also exhibits antiandrogenic properties by competitively inhibiting the binding of androgens like testosterone to the androgen receptor.

Caption: Androgen receptor antagonism by Drospirenone.

Experimental Workflow: Bioanalytical Quantification of Drospirenone using this compound

This compound is crucial for the accurate quantification of Drospirenone in biological samples. The following diagram illustrates a typical experimental workflow for a bioanalytical method using LC-MS/MS.

Caption: Typical bioanalytical workflow for Drospirenone quantification.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization and validation of synthetic and analytical methods are recommended.

References

The Gold Standard in Bioanalysis: A Technical Guide to Drospirenone-d4 for Pharmacokinetic Studies of Drospirenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of drospirenone-d4 as an internal standard in the pharmacokinetic analysis of drospirenone. Accurate and precise quantification of drug concentrations in biological matrices is paramount in drug development. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document details the experimental protocols, presents key quantitative data, and visualizes the critical workflows and metabolic pathways associated with drospirenone pharmacokinetic studies.

Introduction to Drospirenone and the Role of an Internal Standard

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

This compound, a deuterium-labeled version of drospirenone, is the ideal internal standard. Its chemical behavior is nearly identical to that of drospirenone, ensuring it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the unlabeled drospirenone by the mass spectrometer.

Bioanalytical Methodology: Quantification of Drospirenone in Plasma

The most common method for the quantification of drospirenone in biological matrices is LC-MS/MS. This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of drospirenone typically found in plasma samples.

Sample Preparation

The goal of sample preparation is to extract drospirenone and this compound from the plasma matrix and remove interfering substances. Two common techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) Protocol: [2]

-

Conditioning: A mixed-mode SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.

-

Loading: 500 µL of human plasma, previously spiked with this compound solution, is loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with 1 mL of a solution designed to remove interfering components without eluting the analytes of interest.

-

Elution: Drospirenone and this compound are eluted from the cartridge with an appropriate organic solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol: [3]

-

Spiking: To 500 µL of plasma, add 10 µL of the internal standard solution (this compound).

-

Extraction: Add 2 mL of an organic solvent mixture (e.g., tert-butyl methyl ether: n-hexane) and vortex for 2 minutes.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Separation

Ultra-high-performance liquid chromatography (UPLC) is often preferred for its high resolution and speed.

Typical UPLC Conditions: [2]

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 300-600 µL/min |

| Injection Volume | 10-40 µL |

| Column Temperature | 30-55 °C |

| Gradient | A gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over a short period to elute the analytes. |

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity.

Mass Spectrometry Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Drospirenone | 367.1 | 97.0 | 29-121 |

| This compound | 371.1 | 97.0 | 29-121 |

Method Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | > 0.99 | > 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.5 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Within 15% |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.08% (inter-batch) |

| Recovery | Consistent, precise, and reproducible | 83.31–92.58% |

Visualizing the Workflow

The following diagrams illustrate the key processes in a pharmacokinetic study of drospirenone.

References

The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis, offering high sensitivity and selectivity. However, the inherent variability of analytical processes, including matrix effects, ionization suppression, and inconsistencies in sample preparation, can compromise the reliability of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among the available options, deuterated standards have established themselves as the gold standard.[1][2][3]

This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations for using deuterated standards in bioanalysis. It is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to develop and validate robust and reliable bioanalytical methods.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[4][5] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Mitigating the Matrix Effect: The Primary Advantage

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to stable isotope-labeled internal standards (SIL-IS), may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.

Quantitative Data Presentation: Deuterated vs. Analog Internal Standards

The superiority of deuterated internal standards is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize quantitative data from various studies, comparing the performance of deuterated internal standards with that of structural analogs.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (%RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |

| Everolimus | Analog IS (32-desmethoxyrapamycin) | Whole Blood | Acceptable | 4.3 - 7.2 | |

| Everolimus | Deuterated IS (everolimus-d4) | Whole Blood | More Favorable | 4.3 - 7.2 | |

| Pesticides & Mycotoxins | No IS | Cannabis | >60% difference for some QCs | >50% | |

| Pesticides & Mycotoxins | Deuterated IS | Cannabis | Within 25% | <20% |

| Parameter | Structural Analog Internal Standard | Deuterated Internal Standard |

| Matrix Effect Compensation | Variable and often incomplete | High degree of compensation |

| Accuracy | Prone to bias | High |

| Precision (%CV) | Often higher | Typically lower |

| Method Robustness | Less robust | More robust |

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for common sample preparation techniques in bioanalysis utilizing deuterated internal standards.

Protein Precipitation (PPT)

This method is rapid and straightforward for removing the bulk of proteins from plasma or serum samples.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Analyte and deuterated internal standard stock solutions

-

Precipitating solvent (e.g., acetonitrile, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample clean-up method based on the differential partitioning of the analyte and matrix components between two immiscible liquid phases.

Materials:

-

Biological matrix

-

Analyte and deuterated internal standard stock solutions

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Aqueous buffer (for pH adjustment, if necessary)

-

Glass tubes

-

Vortex mixer or mechanical shaker

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Sample and Internal Standard Addition: In a glass tube, combine 500 µL of the biological sample with 25 µL of the deuterated internal standard working solution.

-

pH Adjustment (if required): Add 100 µL of an appropriate buffer to adjust the pH of the aqueous phase to optimize the partitioning of the analyte into the organic phase.

-

Addition of Extraction Solvent: Add 2 mL of the extraction solvent (e.g., ethyl acetate).

-

Extraction: Cap the tubes and vortex for 2 minutes or shake on a mechanical shaker for 15 minutes.

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a suitable reconstitution solvent.

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts and analyte enrichment.

Materials:

-

Biological matrix

-

Analyte and deuterated internal standard stock solutions

-

SPE cartridges or plates

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent

-

Elution solvent

-

SPE manifold (vacuum or positive pressure)

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment: To 500 µL of the biological sample, add 25 µL of the deuterated internal standard working solution. Vortex briefly. Dilute the sample with 500 µL of water or an appropriate buffer.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak wash solvent to remove interfering matrix components.

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent.

-

Sample Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Experimental and Logical Workflows

Signaling Pathway: Drug Metabolism

Deuterated standards are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. By replacing a hydrogen atom with a deuterium atom at a site of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of metabolic cleavage. This "kinetic isotope effect" can be used to enhance a drug's metabolic stability and investigate metabolic pathways.

Challenges and Considerations

While deuterated standards offer significant advantages, it is important to be aware of potential challenges:

-

Isotopic Exchange: Deuterium atoms at certain positions in a molecule (e.g., on heteroatoms like oxygen or nitrogen) can sometimes exchange with hydrogen atoms from the solvent. This can compromise the integrity of the standard. Careful selection of the labeling position is crucial to ensure the stability of the deuterated standard.

-

Chromatographic Shift: Although chemically very similar, the difference in mass between the analyte and its deuterated analog can sometimes lead to a slight difference in chromatographic retention time. If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a SIL-IS. Chromatographic conditions should be optimized to ensure co-elution.

-

Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.

-

Cost and Availability: Deuterated standards can be more expensive and may not be readily available for all analytes, sometimes necessitating custom synthesis.

Conclusion

Deuterated internal standards are a fundamental component of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for the various sources of error inherent in the analysis of complex biological matrices. By understanding the core principles of their application, adhering to detailed experimental protocols, and being mindful of the potential challenges, researchers, scientists, and drug development professionals can harness the power of deuterated standards to generate robust, reliable, and defensible data, ultimately contributing to the advancement of pharmaceutical research and development.

References

A Technical Guide to the Mechanism of Action of Drospirenone-d4 as an Internal Standard in Quantitative Bioanalysis

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerstone of drug development, from preclinical pharmacokinetic studies to regulated bioequivalence trials. Drospirenone, a synthetic progestin widely used in oral contraceptives, requires highly precise and accurate measurement methods to ensure safety and efficacy.[1][2] The "gold standard" for such quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Isotope Dilution Mass Spectrometry (IDMS).[3][4] This guide provides an in-depth technical overview of the mechanism of action of Drospirenone-d4, a stable isotope-labeled (SIL) internal standard, which is fundamental to the success of this analytical approach.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical technique that provides exceptional accuracy and precision by correcting for procedural errors.[3] The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This compound is chemically identical to drospirenone, except that four hydrogen atoms have been replaced with deuterium. This mass difference is undetectable by chemical processes but easily resolved by a mass spectrometer.

The core assumption of IDMS is that the analyte (drospirenone) and the internal standard (this compound) exhibit identical chemical and physical behavior throughout the entire analytical workflow, including extraction, chromatography, and ionization. Any loss of analyte during sample processing is perfectly mirrored by a proportional loss of the internal standard. Therefore, the ratio of their measured signals remains constant, enabling highly accurate quantification irrespective of sample loss or matrix-induced signal variations.

References

The Role of Drospirenone-d4 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Drospirenone-d4, a deuterium-labeled isotopologue of the synthetic progestin, Drospirenone. Primarily utilized as an internal standard, this compound is a critical tool in the accurate quantification of Drospirenone in complex biological matrices. This document outlines its principal applications, details the experimental protocols for its use, and presents key quantitative data from relevant studies.

Core Application: Internal Standard in Bioanalysis

This compound serves as an ideal internal standard for quantitative analysis of Drospirenone via mass spectrometry-based assays, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to unlabelled Drospirenone, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

The primary applications of this compound are in:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Drospirenone in preclinical and clinical trials.

-

Bioequivalence Studies: Comparing the bioavailability of a generic version of a Drospirenone-containing drug to the brand-name drug.[2][3][4]

-

Therapeutic Drug Monitoring: Measuring the concentration of Drospirenone in patients to ensure it is within the therapeutic range.

Quantitative Data Summary

The following tables summarize key quantitative data from studies that have employed this compound as an internal standard for the bioanalysis of Drospirenone.

Table 1: LC-MS/MS Method Validation Parameters for Drospirenone Quantification

| Parameter | Value | Source |

| Linearity Range | 0.5 - 250 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |

| Correlation Coefficient (r²) | > 0.997 | |

| Intra-day Precision (%CV) | ≤ 5.58% | |

| Inter-day Precision (%CV) | < 6.08% | |

| Intra-day Accuracy (%RE) | -3.34% to +6.27% | |

| Inter-day Accuracy (%RE) | -1.84% to +6.73% | |

| Mean Extraction Recovery | 83.31% - 92.58% |

Table 2: Pharmacokinetic Parameters of Drospirenone from a Bioequivalence Study (Single Oral Dose)

| Parameter | Geometric Mean | 90% Confidence Interval | Source |

| Cmax (ng/mL) | 21.9 | - | |

| AUC0-t (ng*h/mL) | 373.9 | 94.50% - 102.12% | |

| Tmax (h) | 1.5 | - |

Experimental Protocols

Detailed methodologies for the use of this compound as an internal standard in the quantification of Drospirenone are outlined below. These protocols are synthesized from various validated methods.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of Drospirenone from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Methanol

-

Water

-

Dichloromethane

-

Mixed-mode SPE cartridges

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

Thaw plasma samples at room temperature.

-

Spike a known volume of plasma with the this compound internal standard solution.

-

Vortex the sample to ensure homogeneity.

-

Condition the mixed-mode SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute Drospirenone and this compound from the cartridge using an appropriate solvent (e.g., dichloromethane).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for sample preparation.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Methyl tert-butyl ether (MTBE) or another suitable organic solvent

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette a known volume of plasma into a clean tube.

-

Add the this compound internal standard solution.

-

Add the extraction solvent (e.g., MTBE).

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing Drospirenone and this compound to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)

-

Mobile Phase A: 5mM Ammonium Formate in water

-

Mobile Phase B: Acetonitrile/Methanol mixture

-

Flow Rate: 300 µL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Gradient: A suitable gradient to achieve separation of Drospirenone from matrix components.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Drospirenone: 367.1 -> 97.0

-

This compound: 371.1 -> 97.0

-

-

Dwell Time: 200 ms

-

Collision Energy (CE): Optimized for each transition

-

Declustering Potential (DP): Optimized for each transition

Visualizations

The following diagrams illustrate the typical workflows in which this compound is employed.

References

- 1. researchgate.net [researchgate.net]

- 2. medicalresearchjournal.org [medicalresearchjournal.org]

- 3. medicalresearchjournal.org [medicalresearchjournal.org]

- 4. Bioequivalence study of low dose drospirenone/ethinyl estradiol 3 mg/0.03 mg film tablets under fasting conditions in Turkish healthy female subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

Navigating Quality and Consistency: A Technical Guide to Drospirenone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the product specifications, analytical methodologies, and biological context for Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, pharmacology, and quality control, ensuring the accurate and effective use of this stable isotope-labeled compound.

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Drospirenone in biological matrices.[1] Its structural similarity to Drospirenone, with the key difference of deuterium labeling, allows it to mimic the behavior of the parent compound during sample preparation and analysis, thereby correcting for variations and enhancing the accuracy of quantification.

Product Specifications

The quality and consistency of this compound are defined by a set of critical product specifications. While a Certificate of Analysis (CoA) provides batch-specific results, the following table summarizes the general product specifications available from various suppliers.

| Parameter | Specification | Source |

| Chemical Name | This compound | LGC Standards[2][3] |

| CAS Number | 2376035-94-6 | LGC Standards[2][3], Simson Pharma Limited, Pharmaffiliates |

| Molecular Formula | C₂₄H₂₆D₄O₃ | LGC Standards, Sussex Research Laboratories Inc., Pharmaffiliates |

| Molecular Weight | 370.52 g/mol | LGC Standards, Sussex Research Laboratories Inc., Pharmaffiliates |

| Purity | >95% (typically by HPLC) | LGC Standards, Sussex Research Laboratories Inc. |

| Isotopic Enrichment | >95% | Sussex Research Laboratories Inc. |

| Appearance | Off-white Foam | US Bio |

| Storage Temperature | +4°C or -20°C | LGC Standards, Sussex Research Laboratories Inc., US Bio |

Mechanism of Action of Drospirenone

Drospirenone, the parent compound of this compound, is a synthetic progestin with a pharmacological profile that closely resembles natural progesterone. Its primary mechanism of action involves binding to and activating progesterone receptors, which in a contraceptive context, leads to the inhibition of ovulation and alterations in the cervical mucus and endometrium.

Beyond its progestogenic activity, Drospirenone exhibits unique anti-mineralocorticoid and anti-androgenic properties. Its anti-mineralocorticoid activity results from its ability to antagonize aldosterone receptors, leading to a mild diuretic effect and a reduction in water retention. The anti-androgenic effects are achieved by blocking androgen receptors, which can be beneficial in managing conditions like acne and hirsutism.

References

In-Depth Technical Guide to Drospirenone-d4: Commercial Availability, Analytical Applications, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document details its commercial availability from various suppliers, its critical role as an internal standard in bioanalytical method development, and the fundamental signaling pathways of its non-deuterated counterpart, Drospirenone. The information herein is intended to support research, development, and quality control activities involving this compound.

Commercial Availability and Suppliers

This compound is readily available from several reputable suppliers of research chemicals and pharmaceutical standards. It is primarily used as an internal standard for the quantitative analysis of Drospirenone in biological samples by mass spectrometry.[1][2] The table below summarizes the key technical specifications from a selection of commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Simson Pharma Limited | 2376035-94-6 | Not Specified | Not Specified | Certificate of Analysis provided | Not Specified |

| MedchemExpress | Not Specified | C24H26D4O3 | 370.52 | Not Specified | Not Specified |

| Sussex Research Laboratories Inc. | N/A (non-d: 67392-87-4) | C24H26D4O3 | 370.52 | >95% (HPLC) | -20°C |

| LGC Standards | 2376035-94-6 | C24H26D4O3 | 370.52 | >95% (HPLC) | +4°C |

Analytical Applications and Experimental Protocols

This compound is the internal standard of choice for the accurate quantification of Drospirenone in complex biological matrices such as human plasma. Its utility is highlighted in numerous validated LC-MS/MS methods developed for pharmacokinetic and bioequivalence studies.[1][3][4] The nearly identical physicochemical properties to Drospirenone, with a distinct mass difference, allow for correction of variability during sample preparation and analysis.

Key Experimental Methodologies

Two primary extraction techniques are employed for the analysis of Drospirenone from plasma samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Below are detailed protocols synthesized from published analytical methods.

1. Quantification of Drospirenone in Human Plasma using Solid-Phase Extraction (SPE) and UPLC-MS/MS

This method provides high selectivity and sensitivity for the analysis of Drospirenone in human plasma.

-

Materials and Reagents:

-

Drospirenone and this compound reference standards

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Mixed-mode SPE cartridges (e.g., Oasis MAX)

-

-

Instrumentation:

-

Waters ACQUITY UPLC System

-

Waters Quattro Premier Triple Quadrupole Mass Spectrometer

-

ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

-

Protocol:

-

Sample Preparation:

-

To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the plate with 1 mL of 5% methanol in water.

-

Wash the plate with 1 mL of 40% methanol in water.

-

Elute the analytes with 2 x 500 µL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient Elution: A suitable gradient to separate Drospirenone from matrix components.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Drospirenone: 367.1 > 97.0

-

This compound: 371.1 > 97.0

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

-

2. Quantification of Drospirenone in Human Plasma using Liquid-Liquid Extraction (LLE) and LC-MS/MS

This method offers a simpler extraction procedure suitable for high-throughput analysis.

-

Materials and Reagents:

-

Drospirenone and this compound reference standards

-

Human plasma

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Ammonium bicarbonate buffer (pH 11)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate buffer (5mM)

-

-

Instrumentation:

-

Shimadzu Nexera UPLC System or equivalent

-

SCIEX Triple Quad™ 5500 LC/MS/MS system or equivalent

-

C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)

-

-

Protocol:

-

Sample Preparation:

-

To 500 µL of plasma, add 10 µL of this compound internal standard solution.

-

Add 2 mL of a TBME: n-Hexane mixture.

-

Vortex for 2 minutes and then centrifuge.

-

-

Extraction:

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in 200 µL of a mixture of acetonitrile and water.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 5mM Ammonium Formate buffer

-

Mobile Phase B: Acetonitrile:Methanol

-

Flow Rate: 300 µL/min

-

Injection Volume: 10 µL

-

Gradient Elution: A suitable gradient for optimal separation.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Drospirenone: 367.1 > 97.0

-

This compound: 371.1 > 97.0

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential.

-

-

-

Signaling Pathways of Drospirenone

Drospirenone exerts its biological effects by interacting with several nuclear hormone receptors. Its primary mechanism of action involves mimicking the effects of progesterone, while also exhibiting anti-androgenic and anti-mineralocorticoid activities.

Caption: Drospirenone's mechanism of action.

The diagram illustrates that Drospirenone, after entering the target cell, acts as an agonist at the progesterone receptor (PR), leading to the regulation of gene transcription responsible for its progestogenic effects. Conversely, it acts as an antagonist at the mineralocorticoid (MR) and androgen receptors (AR), thereby blocking the actions of aldosterone and testosterone, respectively. This dual action contributes to its unique pharmacological profile.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Drospirenone in research and clinical settings. Its commercial availability from multiple suppliers ensures its accessibility to the scientific community. The detailed analytical protocols provided in this guide, along with an understanding of the underlying biological mechanisms of Drospirenone, will aid researchers and drug development professionals in their endeavors. The use of deuterated internal standards like this compound in conjunction with advanced analytical techniques such as UPLC-MS/MS is fundamental to generating high-quality, reliable data in regulated bioanalysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Drospirenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of drospirenone in human plasma. The method utilizes Drospirenone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method was validated according to established guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapies.[1] Accurate and reliable quantification of drospirenone in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby enhancing the robustness and reliability of the method.[3] This application note provides a detailed protocol for the determination of drospirenone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Drospirenone reference standard (Purity ≥98%)

-

This compound (Isotopic Purity ≥95%)[4]

-

HPLC-grade methanol, acetonitrile, tert-butyl methyl ether (TBME), and n-hexane

-

Ammonium formate (≥99%)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)[5]

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of drospirenone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean polypropylene tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 2 mL of a TBME:n-Hexane (1:1, v/v) mixture.

-

Vortex mix for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | C18 (50 x 2.1 mm, 5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 8 minutes |

| Gradient Elution | As per specific instrument optimization |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Drospirenone: 367.1 → 97.0 this compound: 371.1 → 97.0 |

| Dwell Time | 200 ms |

| Source Temperature | 550°C |

| IonSpray Voltage | +5500 V |

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1.0 - 171 ng/mL (r² > 0.999) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | ≤ 5.6% |

| Inter-day Precision (%CV) | < 6.1% |

| Accuracy (%RE) | -3.3% to +6.7% |

| Mean Extraction Recovery | 83.3% - 92.6% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of drospirenone.

Caption: Logical relationship of the analytical method components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of drospirenone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple LLE sample preparation and rapid chromatographic analysis make this method highly suitable for routine use in clinical and research laboratories.

References

Application Note and Protocol: Quantitative Analysis of Drospirenone in Human Plasma using Drospirenone-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives.[1][2] Accurate and reliable quantification of drospirenone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of drospirenone in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with drospirenone-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

This document outlines two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by UPLC-MS/MS analysis. The methodologies described are based on established and validated procedures to ensure robust and reproducible results.

Experimental Protocols

Materials and Reagents

-

Drospirenone reference standard

-

This compound internal standard

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Dichloromethane (for LLE)

-

Methyl tert-butyl ether (MTBE) and n-Hexane (for LLE)

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or C8)[3][4]

Sample Preparation

Two primary methods for extracting drospirenone from human plasma are detailed below. The choice of method may depend on laboratory resources, desired throughput, and specific matrix challenges.

This protocol utilizes mixed-mode or reversed-phase SPE for efficient cleanup and concentration of the analyte.[3]

-

Sample Pre-treatment: Thaw frozen human plasma samples at room temperature. Spike 250 µL of plasma with the this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MAX, 30 mg) with 500 µL of methanol followed by 500 µL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable solvent to remove interfering matrix components. For a C8 sorbent, washing with water and 5% methanol is effective.

-

Elution: Elute drospirenone and the internal standard with an appropriate elution solvent. For a C8 phase, methanol can be used for elution. For mixed-mode SPE, drospirenone is typically found in the reversed-phase eluate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

LLE is a classic and effective method for the extraction of drugs from biological matrices.

-

Sample Pre-treatment: To 500 µL of human plasma, add the this compound internal standard.

-

Extraction: Add 2 mL of an organic solvent mixture, such as dichloromethane or tert-butyl methyl ether (TBME) and n-hexane.

-

Vortex and Centrifuge: Vortex the mixture for approximately 5-10 minutes to ensure thorough mixing. Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Separation and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., 200 µL).

-

Analysis: Vortex the sample and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical UPLC-MS/MS parameters for the analysis of drospirenone. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Formate |

| Mobile Phase B | Methanol or Acetonitrile:Methanol mixture |

| Gradient | 70% A to 98% B over 2 minutes, hold for 0.5 min, return to initial conditions |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 10 - 40 µL |

| Column Temperature | 30 - 55 °C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Premier, AB SCIEX Triple Quad™ 5500) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| MRM Transitions | See Table 2 |

Data Presentation

MRM Transitions

The multiple reaction monitoring (MRM) transitions for drospirenone and its internal standard are critical for selective and sensitive detection.

Table 2: MRM Transitions for Drospirenone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Drospirenone | 367.1 | 97.0 / 96.6 |

| This compound | 371.1 | 97.0 |

Method Validation Summary

The performance of the analytical method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters from published methods.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-batch Precision (%CV) | ≤ 5.58% |

| Inter-batch Precision (%CV) | < 6.08% |

| Intra-batch Accuracy (%RE) | -3.34% to +6.27% |

| Inter-batch Accuracy (%RE) | -1.84% to +6.73% |

| Mean Extraction Recovery | 83.31% - 92.58% |

| Sample Stability | Stable for 3 freeze-thaw cycles, 24h at ambient temperature, and 3 months at -20°C |

Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of drospirenone in human plasma.

Caption: Workflow for Drospirenone Quantification in Plasma.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantitative analysis of drospirenone in human plasma. Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective sample preparation techniques that yield clean extracts and high recovery. This application note serves as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for drospirenone, supporting a wide range of clinical and pharmaceutical research applications.

References

Application Note and Protocol: Solid-Phase Extraction of Drospirenone and Drospirenone-d4 from Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of drospirenone and its deuterated internal standard, drospirenone-d4, from human plasma. The protocol is designed for high-throughput bioanalytical applications requiring sensitive and selective quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described mixed-mode SPE procedure effectively minimizes matrix effects, leading to high analyte recovery and robust performance. This application note is intended to guide researchers in developing and validating methods for pharmacokinetic and bioequivalence studies of drospirenone.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1][2] Accurate and precise quantification of drospirenone in biological matrices, such as human plasma, is crucial for pharmacokinetic assessments and bioequivalence studies. Solid-phase extraction is a preferred sample preparation technique as it provides cleaner extracts compared to protein precipitation and liquid-liquid extraction, thereby reducing matrix effects and improving the reliability of LC-MS/MS analysis.[3][4] This protocol details a mixed-mode SPE procedure that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity in isolating drospirenone and its internal standard from complex plasma samples.

Experimental Protocol

This protocol is a composite methodology synthesized from established procedures for the analysis of drospirenone in human plasma.

Materials and Reagents

-

Drospirenone and this compound reference standards

-

Human plasma (K2-EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or Milli-Q)

-

Formic acid

-

Ammonium hydroxide

-

Mixed-mode SPE cartridges (e.g., Oasis MAX or similar polymeric mixed-mode anion exchange sorbent)

-

96-well collection plates

-

SPE vacuum manifold

Internal Standard (IS) Spiking Solution Preparation

Prepare a working solution of this compound in methanol at an appropriate concentration for spiking into plasma samples. The final concentration in the sample should be sufficient to provide a stable and reproducible signal.

Sample Preparation

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 200 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

-

Add the appropriate volume of the this compound internal standard working solution to each sample.

-

Vortex mix for 10 seconds.

-

Add 200 µL of 2% formic acid in water to each sample.

-

Vortex mix for 10 seconds.

Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using a vacuum manifold.

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

-

Washing:

-

Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the analytes with 1 mL of 2% formic acid in acetonitrile into a clean collection tube or 96-well plate.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex mix to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the SPE and subsequent LC-MS/MS analysis of drospirenone.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Drospirenone | 0.5 - 250 | 0.5 | > 0.997 |

Data synthesized from a highly selective UPLC-MS/MS method.

Table 2: Recovery and Precision

| Analyte | QC Level | Mean Recovery (%) | Intra-batch CV (%) | Inter-batch CV (%) |

| Drospirenone | Low QC (15 ng/mL) | 83.31 - 92.58 | ≤ 5.58 | < 6.08 |

| Medium QC (50 ng/mL) | 83.31 - 92.58 | ≤ 5.58 | < 6.08 | |

| High QC (85 ng/mL) | 83.31 - 92.58 | ≤ 5.58 | < 6.08 |

Recovery data is for a liquid-liquid extraction method but provides an expected range for a well-optimized SPE method. Precision data is from the same LLE method.

Visualizations

Drospirenone SPE Workflow

Caption: Workflow for the solid-phase extraction of drospirenone.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the quantification of drospirenone and its internal standard, this compound, in human plasma. The use of a mixed-mode sorbent ensures high selectivity and recovery, minimizing matrix effects and leading to accurate and precise results in subsequent LC-MS/MS analysis. This method is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and bioequivalence studies.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Drospirenone and Drospirenone-d4 in Human Plasma

Abstract